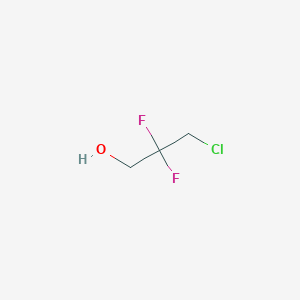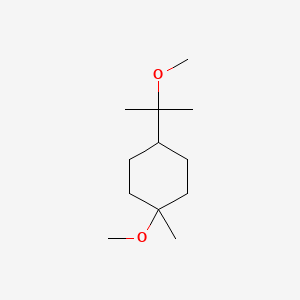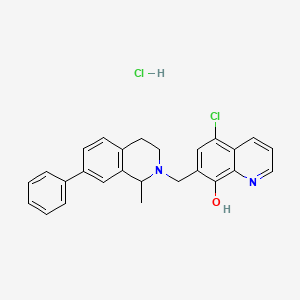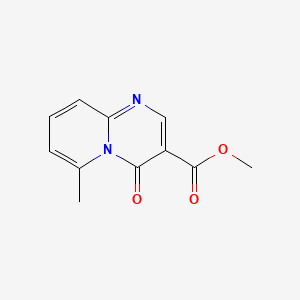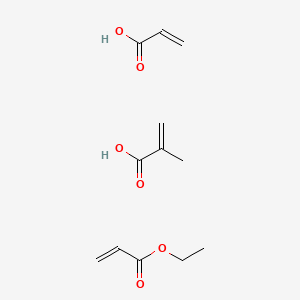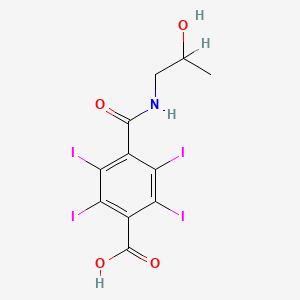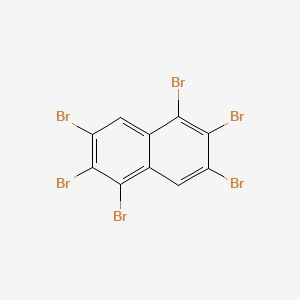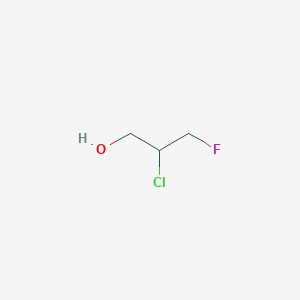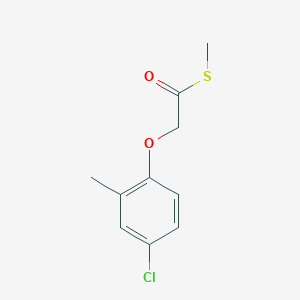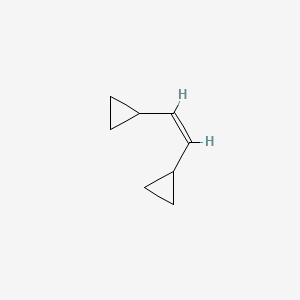
Cyclopropane, 1,1'-(1,2-ethenediyl)bis-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- is an organic compound with the molecular formula C₈H₁₂. It is a stereoisomer of cyclopropane, 1,1’-(1,2-ethenediyl)bis-, and is characterized by the presence of two cyclopropane rings connected by a double bond in the (Z)-configuration. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the desired compound through a series of elimination and cyclization steps.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways may vary depending on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (E)-: The (E)-isomer of the compound, differing in the configuration of the double bond.
Cyclopropane, 1,1’-(1,2-ethynediyl)bis-: A related compound with an ethynyl linkage instead of an ethenyl linkage.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A similar compound with cyclohexane rings instead of cyclopropane rings.
Uniqueness
Cyclopropane, 1,1’-(1,2-ethenediyl)bis-, (Z)- is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
23510-65-8 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
[(Z)-2-cyclopropylethenyl]cyclopropane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8-3-4-8/h5-8H,1-4H2/b6-5- |
Clave InChI |
WOUFKYXLNUWBJY-WAYWQWQTSA-N |
SMILES isomérico |
C1CC1/C=C\C2CC2 |
SMILES canónico |
C1CC1C=CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


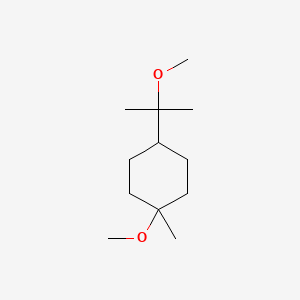
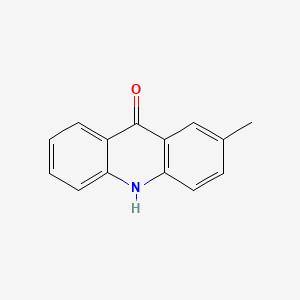
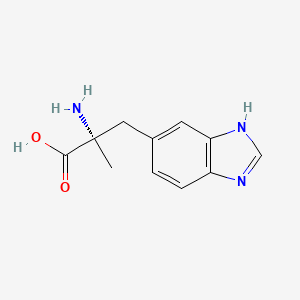
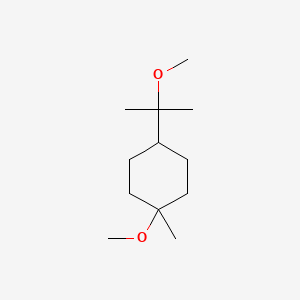
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
